molecular formula C18H16N4O2 B2606906 Compound 919278 CAS No. 2189366-77-4

Compound 919278

Cat. No.: B2606906
CAS No.: 2189366-77-4
M. Wt: 320.352
InChI Key: PWSSISUOJZBZFT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 919278 involves the reaction of benzimidazole derivatives with isoindolinone derivatives under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually produced in powder form and stored at low temperatures to preserve its stability .

Chemical Reactions Analysis

Types of Reactions

Compound 919278 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Compound 919278 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the role of CDK12 in various chemical processes.

    Biology: Helps in understanding the biological functions of CDK12 and its involvement in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in diseases where CDK12 plays a crucial role, such as certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting CDK12

Mechanism of Action

Compound 919278 exerts its effects by selectively inhibiting CDK12. This inhibition reduces the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, which is crucial for transcriptional regulation. By targeting CDK12, this compound disrupts the noncanonical NF-κB pathway, leading to reduced expression of genes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • BIO-0702697 racemate
  • BIO0919278 racemate
  • Compound 702697 racemate

Uniqueness

Compound 919278 stands out due to its high selectivity for CDK12, with minimal or no potency against other kinases. This specificity makes it a valuable tool in research and potential therapeutic applications, as it reduces the likelihood of off-target effects .

Properties

IUPAC Name

(2S)-N-(1H-benzimidazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-11(22-10-12-6-2-3-7-13(12)17(22)24)16(23)21-18-19-14-8-4-5-9-15(14)20-18/h2-9,11H,10H2,1H3,(H2,19,20,21,23)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSSISUOJZBZFT-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.